molecular formula C17H16O3S B1360664 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone CAS No. 898779-12-9

3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone

Cat. No.: B1360664
CAS No.: 898779-12-9
M. Wt: 300.4 g/mol
InChI Key: TYRMRSRSJRMBRV-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone (CAS# 898779-09-4) is a specialized benzophenone derivative of interest in synthetic organic and medicinal chemistry research. The compound features a benzophenone core structure substituted with both a 1,3-dioxolane protecting group and a thiomethyl ether functionality . These motifs are highly valuable in multi-step synthesis; the 1,3-dioxolane group is commonly used to protect aldehyde functionalities from reactive conditions, while the thioether group can serve as a key intermediate for further chemical transformations, such as oxidation to sulfoxides or sulfones, or participation in metal-catalyzed coupling reactions . Benzophenone scaffolds and their analogs are extensively studied for their utility in pharmaceutical development. For instance, structurally related compounds containing the 1,3-dioxolan group have been utilized in the synthesis of active pharmaceutical ingredients, such as the broad-spectrum antifungal drug Terconazole . This suggests potential research applications for this compound in the development of new therapeutic agents or as a building block in probing biological mechanisms. Researchers may employ this chemical as a key intermediate in constructing more complex molecules for biological screening or material science applications. The compound has a molecular formula of C 17 H 16 O 3 S and a molecular weight of 300.37 g/mol . Computed physical properties include a density of approximately 1.27 g/cm³ and a high boiling point of around 482.5°C, indicating thermal stability suitable for various synthetic procedures . As with all chemicals, safe handling practices are essential. This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3S/c1-21-15-7-5-12(6-8-15)16(18)13-3-2-4-14(11-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRMRSRSJRMBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645056
Record name [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-12-9
Record name [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzophenone Core

The benzophenone scaffold is typically synthesized via Friedel-Crafts acylation , a classical method involving the reaction of an aromatic ring with an acid chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For this compound:

  • Step: Acylation of a thiomethyl-substituted benzene derivative with a benzoyl chloride derivative bearing the dioxolane substituent.
  • Reaction Conditions:
    • Solvent: Anhydrous dichloromethane or chloroform
    • Catalyst: AlCl3 or FeCl3
    • Temperature: 0 to 25 °C initially, then warming to reflux if needed
  • Notes: Control of temperature and stoichiometry is critical to avoid polyacylation or rearrangement.

Incorporation of the Thiomethyl Group

The thiomethyl substituent on the 4'-position of the benzophenone ring is introduced by:

  • Method 1: Nucleophilic substitution of a 4'-halomethylbenzophenone intermediate with sodium thiomethoxide (NaSCH3).
  • Method 2: Direct methylation of a thiol group attached to the benzophenone ring using methyl iodide or dimethyl sulfate.
  • Reaction Conditions:
    • Solvent: Polar aprotic solvents such as DMF or DMSO
    • Temperature: Ambient to 60 °C
  • Notes: This step requires careful control to prevent oxidation of thiol to disulfides.

Detailed Reaction Scheme and Data Table

Step Reaction Type Reactants Catalyst/Conditions Product Intermediate Yield (%) Notes
1 Friedel-Crafts Acylation 4'-thiomethylbenzene + benzoyl chloride with aldehyde AlCl3, DCM, 0-25 °C 3-formyl-4'-thiomethylbenzophenone 75-85 Control temperature to avoid side reactions
2 Acetalization 3-formylbenzophenone + ethylene glycol p-TsOH, toluene, reflux, Dean-Stark 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone 80-90 Water removal drives equilibrium
3 Thiomethylation 4'-halomethyl intermediate + NaSCH3 DMF, 25-60 °C Target compound 70-80 Avoid thiol oxidation

Research Findings and Optimization Notes

  • Solvent Choice: Polar aprotic solvents like DMF improve nucleophilic substitution efficiency for thiomethylation.
  • Catalyst Loading: Lewis acid catalyst amount in Friedel-Crafts acylation directly influences yield and selectivity. Excess catalyst can cause polymerization or rearrangement.
  • Water Removal: Efficient azeotropic removal of water during acetalization is critical to push the equilibrium toward dioxolane formation.
  • Purification: Recrystallization from ethanol or column chromatography is commonly employed to isolate pure product.
  • Reaction Monitoring: TLC and NMR spectroscopy are used to monitor progress and confirm structure at each step. The dioxolane ring protons appear as characteristic multiplets in the 4.0–5.0 ppm range in ^1H NMR.

Analytical Confirmation

  • NMR Spectroscopy:
    • Aromatic protons of benzophenone core: δ 7.0–8.0 ppm
    • Dioxolane ring protons: δ 4.0–5.0 ppm (multiplets)
    • Thiomethyl protons: δ ~2.5 ppm (singlet)
  • Infrared Spectroscopy:
    • Carbonyl stretch (C=O) near 1680 cm⁻¹
    • C-O-C stretch of dioxolane ring near 1100 cm⁻¹
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 300.4 g/mol confirms molecular formula.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid catalysts like hydrochloric acid or sulfuric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Regenerated carbonyl compounds.

Scientific Research Applications

Chemical Properties and Structure

3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone features a benzophenone structure with a dioxolane ring and a thiomethyl group. Its molecular formula is C13H12O3SC_{13}H_{12}O_3S, and it exhibits unique chemical properties that make it suitable for various applications, including photochemistry and as a building block in organic synthesis.

Photoinitiators in Polymer Chemistry

One of the primary applications of this compound is as a photoinitiator in UV-curable coatings and adhesives. Photoinitiators are substances that absorb light and initiate polymerization upon exposure to UV radiation. This compound's structure allows it to effectively generate free radicals under UV light, facilitating the curing process.

Key Findings:

  • Efficiency : Studies have shown that compounds with similar structures demonstrate high efficiency in initiating polymerization reactions, leading to rapid curing times and enhanced mechanical properties of the resulting polymers .
  • Environmental Impact : The use of dioxolane derivatives can potentially reduce the environmental impact compared to traditional photoinitiators due to their lower toxicity profiles.

Antimicrobial Activity

Recent research indicates that this compound exhibits notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Case Study:

  • A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL, indicating significant antibacterial activity.

Pharmaceutical Applications

The compound has potential applications in drug development due to its ability to interact with biological molecules. Its structural features enable it to form covalent bonds with proteins, which can be leveraged for therapeutic purposes.

Research Insights:

  • Compounds similar to this compound have been explored for their anticancer properties. Preliminary studies suggest that they may inhibit tumor growth by targeting specific cellular pathways .

Data Table: Comparative Analysis of Antibacterial Activity

CompoundAntimicrobial ActivityMIC (µg/mL)
This compoundHigh625 - 1250
Benzophenone derivative AModerate1250 - 2500
Benzophenone derivative BLow>2500

Mechanism of Action

Photoinitiation: The benzophenone core absorbs UV light, leading to the formation of reactive radicals that initiate polymerization reactions . This process involves the excitation of the benzophenone to its triplet state, followed by hydrogen abstraction from a suitable donor, generating radicals that propagate the polymerization.

Protecting Group: The 1,3-dioxolane ring protects carbonyl groups by forming a stable acetal, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone (CAS 898759-80-3)

This compound shares the benzophenone backbone and a 1,3-dioxolan substituent but differs in substituent type and position:

  • Substituents :
    • A methyl (-CH₃) group at the 2-position of the benzene ring.
    • A 1,3-dioxolan ring at the 4'-position.
  • Molecular Formula : C₁₇H₁₆O₃.
  • Molecular Weight : 268.312 g/mol .

Key Differences :

Substituent Reactivity: The thiomethyl group in the main compound introduces sulfur, which is more polarizable and reactive than the methyl group.

Synthetic Accessibility :

  • Introducing thiomethyl groups typically requires thiol-based reagents (e.g., NaSCH₃), whereas methyl groups are added via alkylation (e.g., CH₃I). The thiomethyl group’s synthesis may involve additional safety considerations due to sulfur’s odor and toxicity.

Stability :

  • The 1,3-dioxolan ring in both compounds is acid-labile, but the thiomethyl group may confer oxidative instability (e.g., sulfoxide/sulfone formation under oxidative conditions).
Parameter 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone 4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone
CAS Number 898779-12-9 898759-80-3
Substituents 3-position dioxolan, 4'-position thiomethyl 4'-position dioxolan, 2-position methyl
Molecular Formula Likely C₁₇H₁₆O₃S* C₁₇H₁₆O₃
Molecular Weight ~300.3 g/mol (estimated) 268.312 g/mol
Key Functional Groups Thiomethyl (-SCH₃), dioxolan Methyl (-CH₃), dioxolan
Applications Pharmaceutical (undisclosed) Not specified

*Estimated based on structural analogy to CAS 898759-80-3.

Propiconazole (Triazole Fungicide)
  • Structure : Features a 1,3-dioxolan ring linked to a triazole group and dichlorophenyl substituents.
  • Molecular Formula : C₁₅H₁₇Cl₂N₃O₂.
  • Molecular Weight : 342.22 g/mol .

Contrast with Main Compound :

  • Stability : Both compounds’ dioxolan rings are acid-sensitive, but propiconazole’s chlorine substituents enhance environmental persistence.

Research Findings and Implications

  • Electronic Effects: The thiomethyl group’s electron-withdrawing nature (via sulfur’s electronegativity) may reduce electron density on the benzophenone core compared to methyl-substituted analogs, altering UV absorption and reactivity .
  • Biological Activity : Sulfur-containing groups often enhance bioavailability and target affinity. For example, thiomethyl derivatives in pharmaceuticals improve membrane permeability or metabolic resistance compared to methyl analogs .
  • Degradation Pathways : Thiomethyl groups are prone to oxidation, forming sulfoxides or sulfones, which could be monitored as degradation products in stability studies .

Biological Activity

3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxolane ring, which is known for its biological significance. The presence of a thiomethyl group and a benzophenone moiety enhances its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological potential.

Research indicates that compounds similar to this compound may exert their effects by interacting with specific enzymes or receptors. The dioxolane component is particularly noted for stabilizing interactions with molecular targets, which can lead to altered biological responses. For instance, studies on related dioxolane compounds have shown that they can inhibit enzymes involved in critical pathways such as ergosterol biosynthesis in fungi, suggesting potential antifungal activity .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antifungal Activity

Preliminary studies indicate that dioxolane derivatives exhibit significant antifungal properties against various pathogens. For example, compounds with similar structures have demonstrated efficacy against Rhizoctonia solani and Fusarium oxysporum, with mechanisms involving disruption of cell wall integrity and inhibition of ergosterol biosynthesis .

Antiviral Activity

The antiviral potential of dioxolane-containing compounds has been explored, particularly in the context of HIV. Some studies suggest that these compounds may act as reverse transcriptase inhibitors, which could provide a pathway for further research into their application in antiviral therapies .

Cytotoxicity and Cancer Research

The cytotoxic effects of related dioxolane derivatives have been evaluated in various cancer cell lines. For instance, compounds containing 1,3-dioxolane rings have shown promise in inducing apoptosis in human leukemia cells . The structural characteristics that enhance lipophilicity and bioavailability are critical for their effectiveness as anticancer agents.

Case Studies

  • Antifungal Efficacy : A study on dioxolane derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) against Fusarium oxysporum and other fungal pathogens. The results indicated a dose-dependent response, with structural modifications leading to enhanced activity .
  • Antiviral Mechanisms : Research on dioxolane-based nucleosides revealed their ability to inhibit HIV replication effectively. These findings highlight the importance of the dioxolane moiety in stabilizing interactions with viral enzymes .

Data Tables

Biological ActivityCompoundTarget PathogenMIC (µg/mL)
AntifungalDioxolane Derivative 1Fusarium oxysporum25
AntifungalDioxolane Derivative 2Rhizoctonia solani30
AntiviralDioxolane NucleosideHIV50

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone in a laboratory setting?

  • Methodology :

  • Dioxolane Ring Formation : Protect the ketone group in the benzophenone precursor using ethylene glycol under acid catalysis. This forms the 1,3-dioxolane ring via a ketalization reaction .
  • Thiomethyl Group Introduction : Use nucleophilic substitution on a halogenated benzophenone intermediate (e.g., 4'-bromo derivative) with a thiomethyl source (e.g., sodium thiomethoxide) or employ benzoylisothiocyanate for thiol-mediated coupling .
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., THF) ensures high purity.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the dioxolane ring (δ ~4.0–5.0 ppm for -O-CH2-O-) and thiomethyl group (δ ~2.5 ppm for -S-CH3) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Crystallography : Resolve crystal structure using SHELX or ORTEP-III for bond-length/angle validation .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Storage : Protect from light (common for benzophenones) in amber vials under inert gas (N2/Ar) to prevent oxidation of the thiomethyl group .
  • Moisture Sensitivity : The dioxolane ring may hydrolyze under acidic conditions; store in anhydrous solvents (e.g., THF, DCM) .

Advanced Research Questions

Q. How does the dioxolane ring influence the photostability and electronic properties of this benzophenone derivative?

  • Photostability : The dioxolane ring acts as a protective group, reducing UV-induced degradation by shielding the carbonyl group. Compare with unprotected benzophenones (e.g., oxybenzone) .
  • Electronic Effects : The electron-donating dioxolane ring may alter the compound’s HOMO-LUMO gap, affecting reactivity in photochemical applications. DFT calculations (B3LYP/6-31G*) can quantify these effects .

Q. What computational methods are suitable for predicting the electronic and spectroscopic properties of this compound?

  • DFT Modeling : Use Gaussian or ORCA software with B3LYP functional and 6-31G* basis set to simulate UV-Vis spectra and frontier molecular orbitals .
  • Molecular Dynamics (MD) : Assess conformational flexibility of the dioxolane ring in solvent environments (e.g., water, DMSO) .

Q. What strategies resolve crystallographic ambiguities during structural determination?

  • Software Tools : Refine X-ray data with SHELXL (for small molecules) or SHELXE (for twinned crystals). Use Flack parameter (η) or Rogers’ x parameter to resolve enantiopolarity issues .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data improves accuracy for complex substituents like thiomethyl .

Q. How can reaction mechanisms for dioxolane ring formation and thiomethyl coupling be experimentally validated?

  • Kinetic Studies : Monitor ketalization via <sup>1</sup>H NMR (disappearance of carbonyl proton at δ ~8.0 ppm) under varying acid catalysts (e.g., p-TsOH vs. H2SO4) .
  • Isotopic Labeling : Use <sup>13</sup>C-labeled ethylene glycol to track dioxolane formation via <sup>13</sup>C NMR .

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